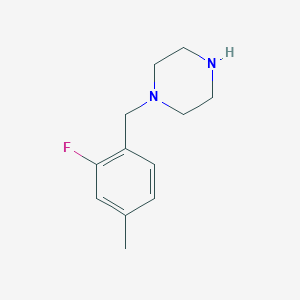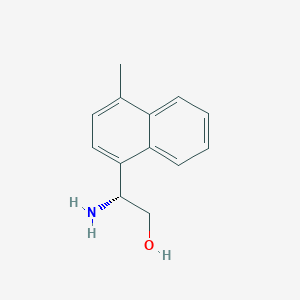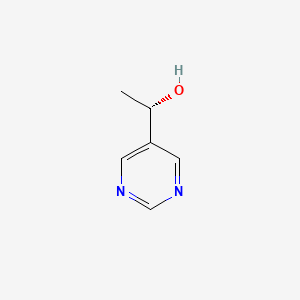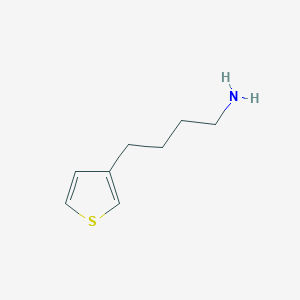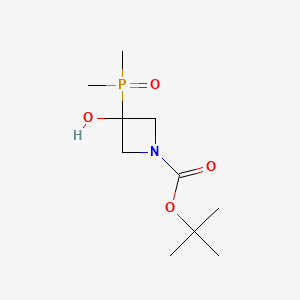
Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a dimethylphosphoryl group, and a hydroxyazetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl esters with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Another approach involves the use of flow microreactor systems, which provide a more efficient and sustainable method for the synthesis of tertiary butyl esters . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher throughput and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl hydroperoxide derivatives, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the dimethylphosphoryl group can influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl hydroperoxide: Shares the tert-butyl group and is used in oxidation reactions.
Dimethylphosphoryl chloride: A precursor in the synthesis of the compound.
Tert-butyl acrylate: Used in polymer production and shares the tert-butyl group.
Uniqueness
Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate is unique due to its combination of functional groups, which imparts specific reactivity and potential applications that are not found in simpler compounds. The presence of the azetidine ring adds to its structural complexity and potential for diverse chemical transformations.
Propiedades
Número CAS |
2792200-61-2 |
|---|---|
Fórmula molecular |
C10H20NO4P |
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
tert-butyl 3-dimethylphosphoryl-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C10H20NO4P/c1-9(2,3)15-8(12)11-6-10(13,7-11)16(4,5)14/h13H,6-7H2,1-5H3 |
Clave InChI |
ROOQKHKDXSNHHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(O)P(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


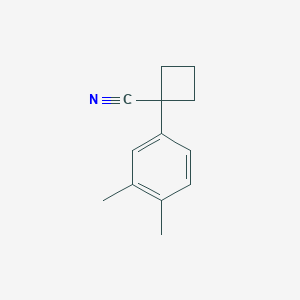
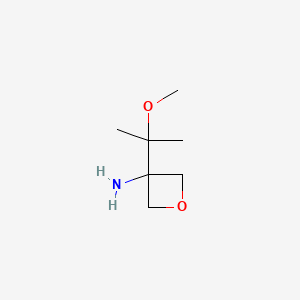

![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
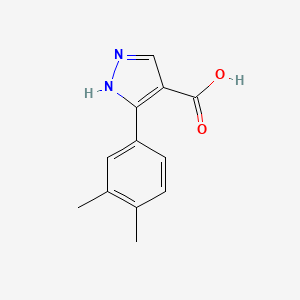

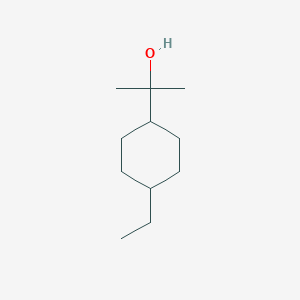
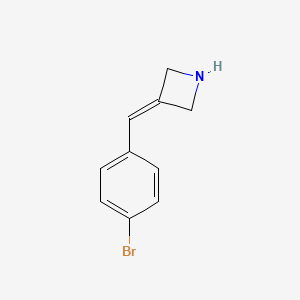

![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)
